Methods and Technical Details
DOTA-NOC can be synthesized through several methods, including both manual and automated approaches. The manual synthesis typically involves:
Automated synthesis systems have become increasingly popular due to their ability to streamline the process while maintaining quality control standards. These systems can perform multiple synthesis steps automatically, reducing human error and improving reproducibility .
Structure and Data
The molecular structure of DOTA-NOC consists of a macrocyclic chelator (DOTA) linked to an octapeptide that mimics the natural somatostatin hormone. The structural formula can be represented as follows:
Key features include:
The molecular weight of DOTA-NOC is approximately 578.65 g/mol .
Reactions and Technical Details
DOTA-NOC primarily undergoes chelation reactions with radiometals such as gallium-68, indium-111, yttrium-90, and lutetium-177. The key reaction involves:
This reaction is crucial for producing the radiolabeled compound used in PET imaging. The efficiency of this reaction depends on factors such as pH, temperature, and reaction time .
Process and Data
The mechanism of action for DOTA-NOC involves its binding to somatostatin receptors on tumor cells. Once administered, DOTA-NOC targets these receptors due to its structural similarity to somatostatin. Upon binding:
This specificity aids in accurate diagnosis and staging of neuroendocrine tumors .
Scientific Uses
DOTA-NOC is primarily used in medical imaging for diagnosing neuroendocrine tumors through PET scans. Its applications include:
The development of DOTA-NOC is rooted in the evolution of somatostatin analog (SSA) chemistry and radionuclide chelation technology. Early SSAs like octreotide (unlabeled) and ¹¹¹In-DTPA-octreotide (OctreoScan™) established the principle of SSTR-targeted imaging but faced limitations in sensitivity, spatial resolution, and quantitation. The convergence of three key advancements enabled DOTA-NOC's emergence:
Table 1: Key Milestones in the Development of DOTA-NOC Radiopharmaceuticals
Time Period | Development Focus | Key Advancements | Impact |
---|---|---|---|
Late 1990s - Early 2000s | Peptide Engineering | Substitution of Phe³ with 1-Nal³ in octreotide scaffold | Enhanced binding affinity for SSTR3 and SSTR5, creating broad-spectrum SSTR ligand [4] [9] |
Mid 2000s | Radionuclide Chelation | Optimization of DOTA chelation chemistry for Ga³⁺ | Stable complex formation enabling high specific activity labeling [3] [9] |
2010s | Generator & Kit Formulation | Development of reliable ⁶⁸Ge/⁶⁸Ga generators (BARC CeO₂-PAN, TiO₂-based); GMP freeze-dried kit formulation | Enabled simple, high-yield, cost-effective production in clinical settings [1] [3] |
2010s - Present | Clinical Validation | Numerous studies demonstrating diagnostic efficacy | Established role in NET management (staging, restaging, therapy planning) [2] [4] [5] |
Table 2: Comparison of Key ⁶⁸Ge/⁶⁸Ga Generator Technologies Used with DOTA-NOC
Generator Type | Sorbent Material | Key Advantages | Eluent/Post-Processing | Reference |
---|---|---|---|---|
Nanoceria-PAN Composite | CeO₂-Polyacrylonitrile | Consistent yield, very low ⁶⁸Ge breakthrough (<10⁻⁴%), minimal metal impurities | 0.1M HCl; No post-elution processing required [1] | BARC, India [1] |
Titanium Dioxide (TiO₂) | Titanium Dioxide | Established reliability, high ⁶⁸Ga recovery | 0.1M HCl; Often requires fractionation or post-elution concentration/purification [3] | Eckert & Ziegler [3] |
The synthesis of ⁶⁸Ga-DOTA-NOC involves a straightforward yet controlled process: ⁶⁸Ga³⁺ eluted in ~1 mL of 0.1M HCl is added to the kit vial containing DOTA-NOC, sodium acetate (providing buffering to ~pH 4), and stabilizers. The mixture is heated (80-90°C) for 10-15 minutes, facilitating the formation of the thermodynamically stable ⁶⁸Ga³⁺-DOTA complex. Quality control (validated by HPLC and ITLC) consistently shows radiochemical purity exceeding 95% [1] [3]. The final product is sterile-filtered and diluted in saline for intravenous injection, with typical administered activities ranging from 100-200 MBq (2.7-5.4 mCi) [3] [4] [5].
DOTA-NOC's theranostic power lies in its ability to target SSTRs for both precise diagnostic imaging (using ⁶⁸Ga) and subsequent targeted radionuclide therapy (TRT) (using β⁻-emitters like ¹⁷⁷Lu or ⁹⁰Y). This forms a closed-loop "see-treat-see" approach integral to modern NET management.
Table 3: Performance of ⁶⁸Ga-DOTA-NOC PET/CT in Key Clinical Scenarios for NETs
Clinical Scenario | Detection Rate/Accuracy Metrics | Impact on Management | Reference |
---|---|---|---|
Unknown Primary (CUP-NET) | 59% (40/68 patients); Primaries found: SI (47.5%), Rectum (20%), Pancreas (17.5%) | Enabled definitive surgery in 3/40; Guided systemic/PRRT in 36/40 [5] | [5] [10] |
Initial Staging | Sensitivity 87.1%, Specificity 97.7%, PPV 98.7%, NPV 79.6%, Accuracy (AUC) 0.924 | Significantly more lesions detected than CI/SRS; Basis for PRRT planning [2] [4] | [2] [4] |
Restaging after Therapy | Concordant with CI in 33/69; Discordant (mostly upstaging) in 36/69; Localized relapse/primary in 4 | Altered treatment plan (escalation/de-escalation) based on disease extent [4] | [4] |
Correlation with Tumor Markers | Strong agreement (Kappa=0.8) between positive PET and raised CgA/NSE | Supports biochemical evidence; Negative PET with raised markers may indicate dedifferentiation [4] | [4] |
Table 4: Somatostatin Receptor Subtype Affinity Profile of DOTA-NOC Compared to Other SSA
Somatostatin Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Primary Clinical Utility |
---|---|---|---|---|---|---|
DOTA-NOC | - | ++++ | +++ | - | +++ | Broad-spectrum imaging (SSTR2,3,5); Preferred for tumors with known SSTR3/5 expression |
DOTATOC | - | ++++ | ++ | - | + | High SSTR2 imaging and therapy |
DOTATATE | - | +++++ | + | - | + | Very high SSTR2 imaging and therapy (FDA approved) |
Octreotide (Native) | - | +++ | ++ | - | ++ | Biochemical control; Historical SRS imaging |
Enabling Personalized Therapy and Treatment Monitoring: The theranostic principle using DOTA-NOC involves using the diagnostic scan (⁶⁸Ga-DOTA-NOC PET/CT) to select patients likely to benefit from PRRT using the same peptide vector labeled with a therapeutic radionuclide (e.g., ¹⁷⁷Lu-DOTA-NOC). Uptake patterns and intensity on the diagnostic scan predict tumor response and help estimate radiation dosimetry to tumors and critical organs (e.g., kidneys, bone marrow). Post-therapy, ⁶⁸Ga-DOTA-NOC PET/CT is invaluable for monitoring treatment response, distinguishing progression from stable disease, and detecting emerging SSTR-negative (potentially more aggressive) clones that might require alternative therapies [4] [7]. Its role in therapy monitoring, though less frequently the primary indication (e.g., 3/69 patients in one study), is increasingly recognized [4].
Acknowledging Limitations and Refining Interpretation: Despite its high accuracy, awareness of potential pitfalls is crucial:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7